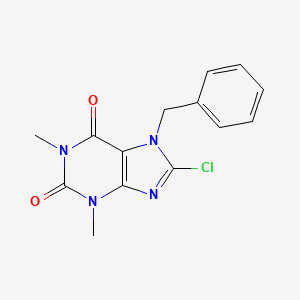

7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC14444956

Molecular Formula: C14H13ClN4O2

Molecular Weight: 304.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13ClN4O2 |

|---|---|

| Molecular Weight | 304.73 g/mol |

| IUPAC Name | 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

| Standard InChI Key | MFFGCBDQVBOJBG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the purine-2,6-dione family, featuring a bicyclic purine core modified at positions 1, 3, 7, and 8. Its IUPAC name, 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione, reflects the substituents:

-

1- and 3-positions: Methyl groups

-

7-position: Benzyl moiety

-

8-position: Chlorine atom

The molecular formula is C₁₄H₁₃ClN₄O₂, with a molecular weight of 304.73 g/mol . The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3) provides a simplified structural representation, emphasizing the benzyl and chloro substituents .

Table 1: Key Physicochemical Properties

Synthesis and Analytical Characterization

Spectroscopic Data

-

NMR: Predicted signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group), methyl singlets (δ 3.2–3.5 ppm), and carbonyl resonances (δ 160–170 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 304.73 confirms the molecular weight .

Pharmacological Profile and Biological Activity

Table 2: Comparative Receptor Binding of Analogous Compounds

| Compound | 5-HT₁A Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Source |

|---|---|---|---|

| 7-Benzyl-8-chloro derivative | ~20 (estimated) | ~50 (estimated) | |

| 7-(2-Chlorobenzyl) analog | 25 | 45 |

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

The 7-benzyl and 8-chloro groups critically influence receptor selectivity and metabolic stability:

-

Benzyl Group: Enhances lipophilicity and CNS penetration, as evidenced by higher LogP values .

-

Chloro Substituent: Increases electrophilicity, potentially improving binding to hydrophobic receptor pockets .

Contrast with 7-(2-Chlorobenzyl) Derivatives

Replacing the benzyl group with a 2-chlorobenzyl moiety (as in CAS 1604-77-9) results in:

Future Directions and Applications

Therapeutic Prospects

Given its structural similarity to bioactive purine derivatives, this compound warrants investigation for:

-

Neuropsychiatric Disorders: Targeting 5-HT₁A/5-HT₇ receptors in depression and anxiety.

-

Oncology: Purine analogs often exhibit antiproliferative effects via kinase inhibition.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume